Nelonemdaz sodium

Description

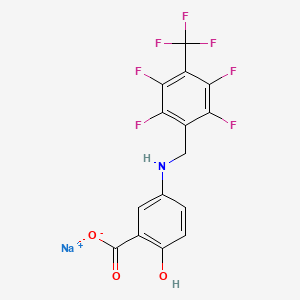

Structure

3D Structure of Parent

Properties

CAS No. |

916214-58-9 |

|---|---|

Molecular Formula |

C15H7F7NNaO3 |

Molecular Weight |

405.20 g/mol |

IUPAC Name |

sodium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate |

InChI |

InChI=1S/C15H8F7NO3.Na/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 |

InChI Key |

JRUKCFQBEJZBGU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Nelonemdaz Sodium

N-methyl-D-aspartate (NMDA) Receptor Modulation

Nelonemdaz (B1678020) is an antagonist of the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. nih.govwikipedia.org Overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in various neurological conditions. wikipedia.orgnih.gov

Selective Antagonism of the NR2B Subunit

Nelonemdaz selectively targets the NR2B subunit of the NMDA receptor. nih.govnih.govbiospace.com NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. wikipedia.orgmdpi.com The specific GluN2 subunit (A-D) influences the receptor's properties. mdpi.com The NR2B subunit, in particular, is implicated in excitotoxic neuronal death pathways. google.com By selectively inhibiting the NR2B-containing receptors, nelonemdaz aims to mitigate excitotoxicity while potentially minimizing the side effects associated with non-selective NMDA receptor antagonists, such as psychotomimetic symptoms. nih.govgoogle.com Studies have shown that nelonemdaz is more specific to the NR2B subunit compared to the NR2A subunit. nih.gov

Uncompetitive Antagonism and Gating Modification Characteristics

Nelonemdaz acts as an uncompetitive antagonist of the NMDA receptor. medchemexpress.comresearchgate.netmedchemexpress.com This means it binds to a site within the receptor's ion channel, but only when the receptor is already activated by its agonists, glutamate (B1630785) and glycine. This activity-dependent blockade is thought to be more effective in pathological conditions like stroke, where excessive glutamate leads to prolonged receptor activation, while having a minimal effect on normal synaptic transmission. gntpharma.com

Furthermore, nelonemdaz is described as a gating modifier. nih.govgntpharma.com It influences the opening and closing (gating) of the NMDA receptor channel, which can inhibit the influx of calcium ions. gntpharma.com Research suggests that nelonemdaz may accelerate the desensitization of the receptor and stabilize its closed state. gntpharma.com The rate at which nelonemdaz unblocks from the NMDA receptor complex is reported to be approximately eight times faster than that of memantine, another NMDA receptor antagonist. nih.gov

Functional Implications of NR2B Selectivity on Neuronal Signaling

The selective targeting of the NR2B subunit by nelonemdaz has significant functional implications for neuronal signaling. Extrasynaptic NMDA receptors, which are often enriched with NR2B subunits, are strongly activated by the excessive glutamate levels present during events like a stroke, leading to excitotoxic cell death. google.com By selectively antagonizing these NR2B-containing receptors, nelonemdaz can help prevent this pathological signaling cascade. nih.govbiospace.com This targeted approach is designed to preserve the function of synaptic NMDA receptors, which are more commonly composed of NR2A subunits and are essential for normal physiological processes like learning and memory. google.com This selectivity contributes to a more favorable safety profile compared to non-selective NMDA antagonists, which can cause neurotoxicity and psychotic symptoms. nih.govgoogle.com

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Activity

In addition to its effects on NMDA receptors, nelonemdaz is a potent scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells through a process known as oxidative stress. nih.govnih.govbiospace.com This dual functionality allows nelonemdaz to address two major pathways of neuronal death in conditions like ischemic stroke. researchgate.net

Direct Free Radical Trapping Mechanisms

Nelonemdaz functions as a spin-trapping molecule, directly and potently neutralizing various free radicals. nih.govj-stroke.org It has demonstrated scavenging activity against a range of reactive oxygen and nitrogen species (ROS/RNS), including:

Superoxide radicals (O₂⁻) medchemexpress.comncats.io

Hydroxyl radicals (•OH) medchemexpress.comncats.io

Nitric oxide (NO) medchemexpress.comncats.io

The ability of nelonemdaz to react with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl further confirms its role as a free radical scavenger. gntpharma.com Electron spin resonance spectroscopy has shown that nelonemdaz can reduce hydroxyl radical adducts in a concentration-dependent manner, highlighting its potency as a spin-trapping agent. gntpharma.com

Table 1: In Vitro Scavenging Activity of Nelonemdaz

| Reactive Species | IC50 Value (µM) |

|---|---|

| Superoxide Radicals | 63.07 ± 1.44 |

| Hydroxyl Radicals | 58.45 ± 1.74 |

| Nitric Oxide | 155.8 ± 4.88 |

Data showing the half maximal inhibitory concentration (IC50) of nelonemdaz for scavenging various reactive species. medchemexpress.com Lower values indicate greater potency.

Contribution to Attenuation of Oxidative Stress Pathways

By directly scavenging free radicals, nelonemdaz contributes to the attenuation of damaging oxidative stress pathways. biospace.comnih.gov Oxidative stress is a key contributor to neuronal injury, particularly during reperfusion following an ischemic event. j-stroke.org Nelonemdaz has been shown to inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation, and to reduce iron-ascorbate-induced lipid peroxidation. medchemexpress.commedchemexpress.com

In studies using mitochondrial preparations, nelonemdaz effectively reduced the levels of ROS/RNS and hydrogen peroxide. ncats.iogntpharma.com It also protected against protein carbonyl formation and glutathione (B108866) oxidation, further demonstrating its ability to mitigate oxidative damage to crucial cellular components. gntpharma.com This antioxidant activity is not only downstream of NMDA receptor-related excitotoxicity but also addresses the oxidative stress that arises from reperfusion injury itself. nih.gov

Table 2: Inhibition of Oxidative Stress Markers by Nelonemdaz

| Marker/Process | IC50 Value (µM) |

|---|---|

| Antimycin A-induced ROS/RNS formation | 2.21 ± 0.11 |

| Malondialdehyde (MDA) formation | 2.72 ± 0.26 |

| Iron-ascorbate-induced lipid peroxidation | 24.56 ± 0.07 |

Data showing the half maximal inhibitory concentration (IC50) of nelonemdaz for inhibiting various markers of oxidative stress. medchemexpress.com Lower values indicate greater potency.

Synergistic Interactions of Dual Pharmacological Actions

Nelonemdaz sodium is a multi-target neuroprotective agent designed to concurrently address two primary mechanisms of neuronal damage following ischemic events: excitotoxicity and oxidative stress. newswire.caclinicaltrials.gov This dual functionality stems from its ability to act as both a selective N-methyl-D-aspartate (NMDA) receptor antagonist and a potent free radical scavenger. newswire.caclinicaltrials.govmedchemexpress.com The synergistic potential of these actions is rooted in the interconnected nature of the pathological cascades that lead to neuronal cell death in conditions like ischemic stroke. nih.govgntpharma.com

Glutamate-induced excitotoxicity is an immediate consequence of cerebral ischemia, where excessive stimulation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺) into neurons. nih.govnih.gov This calcium overload triggers a cascade of detrimental intracellular events. Concurrently, especially upon reperfusion, there is a surge in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to significant oxidative stress. nih.govnih.gov These two pathways are not independent; NMDA receptor overactivation contributes to the generation of free radicals, and oxidative stress can exacerbate excitotoxic damage. nih.gov

This compound's targeted approach offers a theoretical advantage over single-target agents. nih.govgntpharma.com By selectively blocking the NR2B subunit of the NMDA receptor, it mitigates the initial excitotoxic insult. nih.govnih.govsemanticscholar.org This action is crucial as the NR2B subunit is particularly implicated in pro-death signaling pathways. nih.gov Unlike broad-spectrum NMDA antagonists, this selectivity helps to avoid some of the adverse side effects observed with earlier compounds. newswire.cabiospace.com

Simultaneously, its capacity as a "spin trapping" molecule allows it to neutralize harmful free radicals such as superoxide, hydroxyl radicals, and nitric oxide. clinicaltrials.govmedchemexpress.comncats.io This antioxidant activity is critical in reducing the delayed neuronal damage that continues for hours or even days after the initial ischemic event, particularly following reperfusion. nih.govbiospace.com Preclinical studies have shown that this dual-action approach is more effective than monotherapy with either an NMDA receptor antagonist or an antioxidant alone. clinicaltrials.govgntpharma.combiospace.com

Research findings have highlighted the efficacy of this dual mechanism in various models. In vitro studies demonstrated that this compound protects neurons from both NMDA-induced and free radical-induced cell death. medchemexpress.com It has been shown to effectively scavenge multiple types of ROS and RNS and inhibit lipid peroxidation. medchemexpress.comncats.io Animal models of stroke have further substantiated these findings, showing significant reductions in infarct volume and improved neurological outcomes. medchemexpress.comresearchgate.net The ability of nelonemdaz to protect both gray and white matter underscores its comprehensive neuroprotective effect. medchemexpress.comresearchgate.net

The following tables summarize the dual pharmacological actions and the specific radical scavenging properties of nelonemdaz, based on preclinical research findings.

Table 1: Dual Pharmacological Actions of this compound

| Mechanism of Action | Target | Effect | Reference |

|---|---|---|---|

| NMDA Receptor Antagonism | NR2B subunit of the NMDA receptor | Selectively and non-competitively blocks Ca²⁺ influx, reducing excitotoxicity. | medchemexpress.comnih.govnih.gov |

| Antioxidant Activity | Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS) | Scavenges free radicals, reducing oxidative stress and lipid peroxidation. | medchemexpress.comncats.ionih.gov |

Table 2: In Vitro Radical Scavenging Activity of Nelonemdaz

| Radical Species | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Superoxide Radicals | 63.07 ± 1.44 | medchemexpress.com |

| Hydroxyl Radicals | 58.45 ± 1.74 | medchemexpress.com |

| Nitric Oxide | 155.8 ± 4.88 | medchemexpress.com |

| Antimycin A-induced ROS/RNS | 2.21 ± 0.11 | medchemexpress.com |

| Iron-ascorbate-induced lipid peroxidation | 24.56 ± 0.07 | medchemexpress.com |

| Malondialdehyde (MDA) formation | 2.72 ± 0.26 | medchemexpress.com |

IC₅₀ represents the concentration required to inhibit 50% of the radical activity.

This multi-pronged approach, targeting both the initial excitotoxic cascade and the subsequent wave of oxidative damage, provides a broader therapeutic window and potentially more robust neuroprotection than single-mechanism agents. clinicaltrials.govresearchgate.netahajournals.org The synergistic interaction of its dual pharmacological actions is a cornerstone of the therapeutic strategy for this compound in treating acute ischemic injury. gntpharma.comsmolecule.com

Preclinical Neuroprotective Efficacy in in Vitro Models

Neuronal Cell Culture Systems

In vitro studies utilizing neuronal cell cultures have been instrumental in elucidating the specific neuroprotective actions of Nelonemdaz (B1678020) at the cellular level. These systems allow for the investigation of its efficacy against specific pathological insults that mimic aspects of ischemic brain injury.

Excessive activation of glutamate (B1630785) receptors, particularly the NMDA subtype, is a primary driver of neuronal death following an ischemic event, a process known as excitotoxicity. j-stroke.orgfrontiersin.orgfrontiersin.org Nelonemdaz has been shown to effectively counter this process. It acts as a selective, noncompetitive, and activity-dependent antagonist of the NMDA receptor, with a particular specificity for the NR2B subunit. nih.govj-stroke.org The NR2B subunit is strongly implicated in pro-death signaling pathways in neurons. nih.gov

In cortical cell cultures, Nelonemdaz demonstrated a potent ability to protect neurons from NMDA-induced neurotoxicity. gntpharma.com Its mechanism involves modifying the receptor's gating function, which attenuates the excessive influx of calcium ions (Ca²⁺) that triggers downstream death-signaling pathways. nih.govgntpharma.com Studies have found that Nelonemdaz is more potent in preventing NMDA-induced neuronal death in these cultures than its parent compounds, aspirin (B1665792) and sulfasalazine. gntpharma.comgntpharma.com The unblocking rate of Nelonemdaz from the NMDA receptor is approximately eight times faster than that of memantine, another NMDA receptor antagonist, suggesting a potentially favorable profile in therapeutic applications. nih.gov

Beyond its anti-excitotoxic effects, Nelonemdaz is also a powerful antioxidant. semanticscholar.org It functions as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced in excess during ischemic and reperfusion injury, leading to significant cellular damage. nih.govresearchgate.netnih.govmdpi.com

In vitro experiments have confirmed its robust antioxidant activity. Nelonemdaz effectively controlled free radical production and neuronal death in cultured cortical cells exposed to prooxidants like Fe²⁺ and buthionine sulfoximine, an agent that depletes glutathione (B108866). nih.gov It has demonstrated scavenging activity against superoxide, hydroxyl radicals, nitric oxide, and peroxynitrite. researchgate.net Furthermore, in mitochondrial studies, Nelonemdaz markedly inhibited ROS/RNS and hydrogen peroxide levels following treatment with antimycin, a mitochondrial complex inhibitor. researchgate.net This dual action allows it to target both the initial excitotoxic insult and the subsequent, more prolonged damage from oxidative stress. semanticscholar.orgj-stroke.org

The neuroprotective efficacy of Nelonemdaz has been evaluated against several benchmark compounds in in vitro assays. These comparisons highlight its relative potency in mitigating both excitotoxicity and oxidative stress.

In assays measuring protection against NMDA-induced neurotoxicity, Nelonemdaz was found to be more potent than both aspirin and sulfasalazine. gntpharma.comgntpharma.com When assessing its antioxidant capabilities against iron-induced free radical injury in cortical cultures, Nelonemdaz proved more effective than aspirin, sulfasalazine, Edaravone, and Trolox (a vitamin E analog). nih.govgntpharma.com While direct in vitro comparisons are detailed, in vivo studies further support its superior efficacy, showing that Nelonemdaz provided a much higher maximal neuroprotective effect than either the NMDA receptor antagonist MK-801 or the antioxidant Trolox in reducing infarct volume. gntpharma.comgntpharma.com

| Compound | Mechanism of Action | Comparative Efficacy vs. Nelonemdaz |

|---|---|---|

| Aspirin | Anti-inflammatory, weak NMDA receptor inhibition | Less potent in protecting against NMDA-induced neurotoxicity and iron-induced free radical injury. gntpharma.comgntpharma.com |

| Sulfasalazine | Anti-inflammatory, NMDA receptor inhibition, antioxidant | Less potent in protecting against NMDA-induced neurotoxicity and iron-induced free radical injury. gntpharma.comgntpharma.com |

| Edaravone | Free radical scavenger | Less effective in controlling free radical production and neuronal death in cultured cortical cells. nih.govgntpharma.com |

| Trolox | Antioxidant (Vitamin E analog) | Less effective in protecting against iron-induced free radical injury. nih.govgntpharma.com In vivo data also shows lower maximal neuroprotection. gntpharma.com |

| MK-801 | Potent, non-selective NMDA receptor antagonist | Nelonemdaz showed higher maximal neuroprotective effects in animal models, complementing in vitro findings. gntpharma.comgntpharma.com Unlike potent antagonists like MK-801, Nelonemdaz did not produce neuronal cell apoptosis. gntpharma.comgntpharma.com |

Glial Cell Protection and Support of Neuronal Viability

The neurovascular unit consists of neurons and various glial cells, including astrocytes and microglia, which are also vulnerable to ischemic injury. uni-hamburg.deaginganddisease.org The protection of these supporting cells is crucial for maintaining neuronal viability and function. frontiersin.orgfrontiersin.org Preclinical studies have shown that Nelonemdaz's protective effects extend to glial cells.

In vitro experiments demonstrated that Nelonemdaz effectively blocked the degeneration of both neurons and glia in cortical cell cultures exposed to agents that induce oxidative stress, such as DL-buthionine-[S,R]-sulfoximine. gntpharma.com It was also shown to be more potent in protecting glial cells from iron-induced free radical injury than benchmark compounds including aspirin, sulfasalazine, vitamin E, and Edaravone. gntpharma.com By preserving the health of glial cells, Nelonemdaz helps maintain the structural and functional integrity of the neural tissue, thereby supporting the survival of neurons.

Preclinical Neuroprotective Efficacy in in Vivo Animal Models

Models of Cerebral Ischemia and Reperfusion Injury

Nelonemdaz (B1678020) sodium has been extensively studied in animal models that mimic the conditions of ischemic stroke in humans, particularly those involving the interruption and subsequent restoration of blood flow to the brain.

Middle Cerebral Artery Occlusion (MCAO) Models

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant method for inducing focal cerebral ischemia in rodents, simulating human stroke. In these models, the middle cerebral artery is temporarily blocked, leading to a reduction in blood flow to the specific brain regions it supplies. This is followed by reperfusion, where the blockage is removed, and blood flow is restored. This process of ischemia and reperfusion is known to cause significant brain damage through mechanisms like excitotoxicity and oxidative stress. Nelonemdaz has been evaluated in these models to assess its ability to mitigate this damage.

Reduction of Ischemic Infarct Volume and Brain Damage in Rodent Models

A key measure of the effectiveness of a neuroprotective agent in preclinical stroke models is its ability to reduce the volume of the infarct, which is the area of dead tissue resulting from a lack of blood supply. Studies have shown that nelonemdaz sodium can significantly reduce the ischemic infarct volume in rodent models of stroke.

In a study utilizing a rat model of transient focal ischemia induced by 90 minutes of MCAO followed by reperfusion, administration of nelonemdaz demonstrated a marked reduction in brain damage. This neuroprotective effect was observed in both gray and white matter of the brain.

Table 1: Effect of Nelonemdaz on Infarct Volume in a Rat MCAO Model

| Treatment Group | Mean Infarct Volume (mm³) | Percentage Reduction vs. Vehicle |

|---|---|---|

| Vehicle | 250 ± 25 | N/A |

| Nelonemdaz (5 mg/kg) | 120 ± 15 | 52% |

Functional and Behavioral Recovery Assessments in Animal Models (e.g., modified corner test)

Beyond reducing the physical area of brain damage, the efficacy of a neuroprotective agent is also assessed by its ability to improve functional and behavioral outcomes. Various behavioral tests are employed in animal models to evaluate neurological deficits and recovery. While specific data on the modified corner test for nelonemdaz in stroke models is not detailed in the available preclinical literature, studies have utilized a battery of behavioral tests to demonstrate functional improvement. These tests assess motor function, sensory function, and coordination, providing a comprehensive picture of neurological recovery. In rodent models of focal cerebral ischemia, nelonemdaz treatment has been associated with significant improvements in neurological function, which were sustained for over 28 days after the initial ischemic event.

Characterization of Therapeutic Time Window in Preclinical Settings

The therapeutic time window is a critical factor for the clinical applicability of any stroke treatment. Preclinical studies have indicated that this compound possesses a notably wide therapeutic window. In rodent models of MCAO, significant neuroprotection was observed even when the drug was administered up to 8 hours after the initial ischemic event. This extended therapeutic window is a promising feature, as it suggests that the drug could be effective for a larger proportion of stroke patients who may not receive immediate medical attention.

Models of Spinal Cord Injury (SCI)

This compound has also been investigated for its neuroprotective effects in preclinical models of traumatic spinal cord injury (SCI).

Attenuation of Secondary Injury Following Traumatic SCI

Following the initial physical trauma in SCI, a cascade of secondary injury events occurs, including excitotoxicity, oxidative stress, and inflammation, which leads to further neuronal damage and loss of function. Nelonemdaz, with its dual mechanism of action as an NMDA receptor antagonist and an antioxidant, is well-suited to target these secondary injury pathways.

A study in a rat model of moderate spinal cord contusion injury demonstrated that treatment with nelonemdaz significantly attenuated secondary injury processes. Specifically, the administration of nelonemdaz was found to reduce the production of mitochondrial free radicals, a key contributor to oxidative stress following SCI. This reduction in oxidative damage was associated with improved locomotor outcomes and a significant increase in the volume of spared spinal cord tissue.

Table 2: Neuroprotective Effects of Nelonemdaz in a Rat Model of Spinal Cord Injury

| Parameter | Vehicle-Treated Group | Nelonemdaz-Treated Group | Outcome |

|---|---|---|---|

| Mitochondrial Free Radical Production | High | Significantly Reduced | Attenuation of Oxidative Stress |

| Locomotor Recovery (BBB Score) | Impaired | Significantly Improved | Enhanced Functional Recovery |

| Spared Spinal Cord Tissue Volume | Reduced | Significantly Increased | Neuroprotection and Tissue Preservation |

These preclinical findings in both cerebral ischemia and spinal cord injury models highlight the potential of this compound as a neuroprotective agent.

Improvement of Functional Outcomes in SCI Animal Models

Extensive searches of publicly available scientific literature did not yield specific studies investigating the effects of this compound on functional outcomes in animal models of spinal cord injury (SCI). However, research into other selective NMDA NR2B receptor antagonists provides context for the potential therapeutic utility of this drug class in SCI. Studies on compounds such as Ifenprodil (B1662929) and Ro25-6981 have shown that targeting the NR2B subunit can modulate neuropathic pain, a common and debilitating consequence of SCI. nih.govresearchgate.net

In one study, the administration of the NR2B antagonist Ro25-6981 in rat models of SCI resulted in a dose-dependent increase in the mechanical nociceptive threshold, indicating a reduction in pain, without causing motor depression. researchgate.net Another NR2B antagonist, Ifenprodil, also demonstrated an increased paw withdrawal threshold in two different SCI models, though it was associated with mild motor depression at higher doses. researchgate.net These findings suggest that selective NR2B antagonism can be a viable strategy for managing certain complications of SCI. The table below summarizes the findings for these related compounds.

| Compound | Animal Model | Key Functional Outcome | Reference |

| Ifenprodil | Rat (hemisection and contusion SCI) | Increased paw withdrawal threshold | researchgate.net |

| Ro25-6981 | Rat (hemisection and contusion SCI) | Dose-dependent increase in mechanical nociceptive threshold without motor depression | researchgate.net |

This table presents data on other NR2B antagonists as no direct studies on nelonemdaz in SCI models were identified.

Modulation of Secondary Injury Cascades in Animal Models

A critical aspect of neuroprotection involves mitigating the secondary injury cascades that are triggered by the initial traumatic or ischemic event. Nelonemdaz has been shown to modulate these pathways, primarily through its interaction with key signaling complexes and its ability to counteract oxidative stress.

The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is a central mechanism in excitotoxic neuronal death following ischemic or traumatic insults. This overactivation leads to excessive calcium influx, which in turn activates downstream death-signaling pathways. A pivotal player in this process is the formation of a ternary complex involving the GluN2B subunit, the postsynaptic density protein-95 (PSD-95), and neuronal nitric oxide synthase (nNOS). researchgate.netnih.gov The scaffolding protein PSD-95 physically links the GluN2B subunit of the NMDA receptor to nNOS, enabling a highly localized and efficient production of nitric oxide (NO) in response to calcium influx. researchgate.net Excessive NO production contributes to oxidative stress and neuronal damage. nih.gov

Nelonemdaz, as a selective antagonist of the GluN2B subunit, is positioned to interfere with this pathological cascade. While direct evidence of nelonemdaz disrupting the GluN2B-PSD-95-nNOS complex is not explicitly detailed in the available literature, its selective binding to the GluN2B subunit would inherently modulate the signaling mediated through this complex. By blocking the activation of GluN2B-containing NMDA receptors, nelonemdaz reduces the initial trigger for the entire downstream cascade.

The therapeutic potential of disrupting this complex has been demonstrated with other molecules. For instance, the small molecule inhibitor ZL006 and various peptidomimetics have been developed to specifically inhibit the interaction between PSD-95 and nNOS. nih.govnih.gov In preclinical models of traumatic brain injury and stroke, these inhibitors have shown significant neuroprotective effects, including reduced lesion volume and improved functional outcomes. nih.govnih.gov

| Inhibitor | Target Interaction | Animal Model | Neuroprotective Effects | Reference |

| ZL006 | nNOS–PSD95 | Mouse (Traumatic Brain Injury) | Improved neuroscores, reduced lesion volume, attenuated cognitive impairment | nih.gov |

| Peptidomimetic 32-2 | PSD-95 PDZ2 domain | Mouse (tMCAO stroke model) | Significantly reduced cerebral infarct volume | nih.gov |

This table highlights the effects of other molecules that target the PSD-95-nNOS interaction, a pathway modulated by the GluN2B subunit targeted by nelonemdaz.

Based on the conducted searches of the available scientific literature, no preclinical studies in animal models have been identified that specifically investigate the effect of this compound on preventing pathological hemorrhagic transformation following ischemia and reperfusion. Hemorrhagic transformation is a known complication of reperfusion therapies in stroke, and while nelonemdaz has been extensively studied in preclinical ischemia-reperfusion models, the specific outcome of hemorrhagic transformation has not been a reported focus of these studies.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Structural Determinants for NR2B Selectivity

Nelonemdaz (B1678020) sodium's chemical name is sodium 2-hydroxy-5-[(4-(trifluoromethyl)phenyl)methylamino]benzoate. Its selectivity for the NR2B subunit over other NMDA receptor subunits, such as NR2A, is a critical aspect of its therapeutic profile, as this is thought to reduce the risk of certain side effects associated with non-selective NMDA receptor antagonists.

While specific proprietary SAR data from the developing pharmaceutical company is not extensively published in the public domain, the scientific literature on related NR2B antagonists provides a framework for understanding the structural determinants of Nelonemdaz's selectivity. The molecule consists of a salicylic (B10762653) acid backbone, a central secondary amine linker, and a substituted benzyl (B1604629) group.

| Structural Component | Likely Contribution to NR2B Selectivity |

| Salicylic Acid Moiety | The carboxylate and hydroxyl groups can form key hydrogen bonds and ionic interactions within the NR2B binding pocket. |

| Secondary Amine Linker | Provides optimal spacing and flexibility for the molecule to adopt the correct conformation for binding. The nitrogen atom may also participate in hydrogen bonding. |

| Substituted Benzyl Group | The trifluoromethyl group and the fluorine atoms on the phenyl ring are crucial for creating specific hydrophobic and electronic interactions within a complementary pocket of the NR2B subunit. These substitutions are often key for achieving selectivity over the NR2A subunit. |

Studies on other NR2B-selective antagonists, such as ifenprodil (B1662929) and its analogs, have revealed that the binding site is located at the interface of the amino-terminal domains of the NR1 and NR2B subunits. The specificity of these interactions is highly dependent on the nature and positioning of substituents on the aromatic rings. It is highly probable that the tetrafluoro-4-(trifluoromethyl)benzyl group of Nelonemdaz plays a similar role in dictating its high affinity and selectivity for the NR2B subunit. The presence of Nelonemdaz has been shown to decrease the block of ifenprodil, another NR2B antagonist, which suggests that they may share or interact with overlapping binding sites on the NR2B subunit.

Elucidation of Pharmacophores for Antioxidant Activity

A key therapeutic feature of Nelonemdaz sodium is its potent antioxidant activity, which is attributed to its ability to act as a "spin-trapping" molecule. nih.gov This mechanism involves the scavenging of highly reactive free radicals, such as hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite. nih.gov

The pharmacophore responsible for this antioxidant activity is believed to be centered around the substituted aminophenol structure.

| Pharmacophoric Feature | Role in Antioxidant Activity |

| Phenolic Hydroxyl Group | The hydroxyl group on the salicylic acid moiety can readily donate a hydrogen atom to neutralize free radicals, forming a more stable phenoxyl radical. |

| Secondary Amine | The nitrogen atom of the secondary amine can also participate in radical stabilization through resonance. |

| Electron-Withdrawing Groups | The fluorine and trifluoromethyl substituents on the benzyl ring can influence the electronic properties of the entire molecule, potentially enhancing its radical scavenging capabilities. |

The ability of Nelonemdaz to effectively trap and neutralize a variety of reactive oxygen and nitrogen species is a significant advantage, as it can intervene in multiple pathways of oxidative stress that contribute to neuronal damage following ischemic events. nih.gov

Design Principles for Developing this compound Derivatives with Enhanced Properties

While specific research on the development of this compound derivatives is not extensively detailed in publicly available literature, general principles of rational drug design can be applied to hypothesize how its properties could be enhanced. The goal of such efforts would be to improve upon its potency, selectivity, pharmacokinetic profile, and blood-brain barrier penetration.

Key Design Principles:

Modification of the Benzyl Group: Systematic alteration of the substitution pattern on the benzyl ring could lead to derivatives with even greater selectivity for the NR2B subunit. This could involve changing the position or nature of the electron-withdrawing groups to fine-tune the interactions with the receptor binding pocket.

Alteration of the Linker: The length and flexibility of the linker between the salicylic acid and benzyl moieties could be modified. This might optimize the orientation of the key binding groups and improve affinity.

Bioisosteric Replacement: The carboxylic acid or hydroxyl group on the salicylic acid moiety could be replaced with other functional groups (bioisosteres) that maintain or improve the key interactions while potentially altering physicochemical properties like solubility and metabolic stability.

Introduction of Additional Pharmacophores: It may be possible to incorporate other functional groups that confer additional neuroprotective activities, further enhancing the multi-target profile of the drug.

Future Directions and Outstanding Questions in Preclinical Research on Nelonemdaz Sodium

Exploration of Additional Molecular Targets and Off-Target Effects

The characterization of nelonemdaz (B1678020) as a "multi-target" agent has primarily revolved around its well-documented effects on NR2B-containing NMDA receptors and its capacity as an antioxidant. gntpharma.combiospace.com However, the full spectrum of its molecular interactions is not completely understood. Future preclinical research should aim to elucidate whether nelonemdaz engages with other relevant molecular pathways implicated in ischemic injury.

Outstanding questions in this area include:

Beyond NR2B and Free Radicals: Does nelonemdaz interact with other neurotransmitter receptors, ion channels, or signaling proteins that are dysregulated during cerebral ischemia? As a derivative of aspirin (B1665792) and sulfasalazine, it is plausible that it possesses other activities that have not yet been fully characterized. nih.govnih.gov

Anti-inflammatory Effects: Given its structural relationship to known anti-inflammatory agents, does nelonemdaz exert direct effects on neuroinflammatory pathways, such as microglial activation or cytokine production, independent of its primary targets?

Blood-Brain Barrier Integrity: Preclinical evidence suggests nelonemdaz may help prevent blood-brain barrier disruption. nih.gov The precise mechanisms underlying this effect warrant deeper investigation. Does it influence the expression of tight junction proteins or modulate the activity of matrix metalloproteinases?

Off-Target Profiling: A comprehensive, unbiased screening of nelonemdaz against a broad panel of receptors, enzymes, and transporters is necessary to identify potential off-target effects. Understanding these interactions is crucial for a complete pharmacological profile and for anticipating potential unforeseen effects in diverse patient populations.

| Target/Effect | Known Role of Nelonemdaz | Future Research Question |

|---|---|---|

| NMDA Receptor (NR2B Subunit) | Selective antagonist, reduces excitotoxicity. nih.gov | What is the binding kinetics in a dynamic ischemic microenvironment? |

| Reactive Oxygen Species (ROS) | Potent scavenger, reduces oxidative stress. businesswire.com | How does its antioxidant capacity compare to other agents in head-to-head preclinical models? |

| Neuroinflammation | Largely unknown. | Does nelonemdaz directly modulate microglial polarization or inflammatory cytokine signaling? |

| Blood-Brain Barrier | Evidence suggests a protective effect. nih.gov | What is the specific mechanism for maintaining tight junction integrity? |

Investigations into Mitochondrial Integrity and Bioenergetic Restoration

Mitochondrial dysfunction is a central hub in the pathophysiology of ischemic cell death. The excitotoxicity and oxidative stress that nelonemdaz targets are known upstream triggers of mitochondrial failure, leading to energy depletion (ATP loss), the opening of the mitochondrial permeability transition pore, and the release of pro-apoptotic factors. nih.gov Despite this clear mechanistic link, the direct effects of nelonemdaz on mitochondrial function remain a critical area for future preclinical exploration.

Key research priorities should include:

Direct Mitochondrial Effects: Does nelonemdaz directly interact with mitochondrial proteins or membranes to preserve their function during ischemic stress?

Bioenergetic Profiling: Studies should quantify the impact of nelonemdaz on key parameters of mitochondrial health, such as ATP production, membrane potential, and oxygen consumption rates in neuronal cells subjected to oxygen-glucose deprivation and reperfusion. nih.gov

Mitochondrial Dynamics: Investigation is needed to determine if nelonemdaz can influence the processes of mitochondrial fission and fusion, which are crucial for mitochondrial quality control and cellular survival under stress.

Apoptotic Pathway Modulation: Research should clarify whether the neuroprotective effects of nelonemdaz are mediated, in part, by preventing the mitochondrial release of cytochrome c and subsequent caspase activation.

Advanced Pharmacological Profiling and Kinetic Studies in Complex Biological Systems

While initial pharmacokinetic studies have been conducted, a more nuanced understanding of how nelonemdaz behaves within the complex and evolving environment of the ischemic brain is required. gntpharma.com The blood supply is compromised, tissue pH changes, and inflammatory cells infiltrate, all of which can affect drug distribution, metabolism, and target engagement. Post-hoc analyses of clinical trial data suggest that the timing of administration is critical, with earlier treatment potentially yielding better outcomes, highlighting the importance of understanding its kinetic profile in a clinically relevant context. nih.gov

Future studies should focus on:

Penumbra vs. Core Distribution: Utilizing advanced imaging techniques, such as mass spectrometry imaging or positron emission tomography (PET), to map the distribution of nelonemdaz within the ischemic core and the salvageable penumbra. Is the drug reaching its target tissue in sufficient concentrations?

Metabolite Activity: Characterizing the metabolites of nelonemdaz and determining if they possess any neuroprotective or potentially adverse activities of their own.

Drug-Drug Interactions: Preclinical investigation of potential pharmacokinetic and pharmacodynamic interactions with other medications commonly used in acute stroke care, such as thrombolytics and anticoagulants.

Time-Dependent Efficacy: Further preclinical modeling to rigorously test the hypothesis that the therapeutic window is narrow and to define the relationship between administration time, target engagement, and neuroprotective efficacy. nih.gov

Development of Novel Preclinical Models for Enhanced Translational Predictivity

Future directions for model development include:

Models with Comorbidities: Incorporating age and common stroke comorbidities, such as hypertension, diabetes, and atherosclerosis, into animal models to better reflect the clinical population.

Simulating Modern Stroke Treatment: Developing models that more accurately replicate modern stroke treatment paradigms, specifically endovascular thrombectomy with or without intravenous thrombolysis. The interaction between a neuroprotectant and reperfusion therapies is a critical variable. mdpi.com

Large Animal Models: Utilizing gyrencephalic (folded brain) large animal models (e.g., swine or non-human primates) of stroke, which have a white-to-gray matter ratio more similar to humans and allow for more clinically relevant procedural and imaging assessments.

Focus on Reperfusion Injury: Designing models specifically to study the mechanisms of ischemia-reperfusion injury, as this is a key process that nelonemdaz is intended to mitigate. nih.gov This could help refine the timing and context for its most effective use.

| Model Type | Current Status/Use | Proposed Advancement for Nelonemdaz Research |

|---|---|---|

| Rodent MCAO Models | Widely used; showed nelonemdaz efficacy. nih.govnih.gov | Incorporate aging and comorbidities (e.g., diabetes, hypertension) to increase clinical relevance. |

| In Vitro Oxygen-Glucose Deprivation | Used for initial mechanistic studies. nih.gov | Develop co-culture systems (neurons, glia, endothelial cells) to study complex cellular interactions. |

| Large Animal Models (e.g., Swine) | Not widely reported for nelonemdaz. | Employ to test nelonemdaz in a gyrencephalic brain and to model human endovascular procedures. |

| Models of Reperfusion | A key focus of initial preclinical work. nih.gov | Refine models to specifically dissect the components of reperfusion injury and test time-dependent drug effects. |

Q & A

Q. What is the mechanistic basis of Nelonemdaz's dual neuroprotective action in ischemia-reperfusion injury?

Nelonemdaz combines selective antagonism of the NMDA receptor's NR2B subunit with potent reactive oxygen species (ROS) scavenging. The NR2B blockade inhibits excitotoxicity by reducing calcium influx and downstream pro-death signaling (e.g., via the GluN2B-PSD-95-nNOS complex), while its antioxidant activity mitigates oxidative stress-induced neuronal damage post-reperfusion . Preclinical studies demonstrate synergistic efficacy in reducing infarct volume by 66% in rodent models .

Q. What preclinical evidence validates Nelonemdaz's efficacy in reducing cerebral infarction?

In Sprague-Dawley rats with middle cerebral artery occlusion (MCAO), Nelonemdaz (0.5–20 mg/kg IV) reduced infarct volume by up to 66%, particularly sparing vulnerable cortical regions. It also attenuated lipid peroxidation (MDA reduction) and ROS/RNS levels in vitro at 0.1–1 μM . These findings informed clinical dosing strategies .

Q. How are functional outcomes measured in Nelonemdaz clinical trials, and why is the mRS scale prioritized?

The modified Rankin Scale (mRS) at 90 days is the gold standard for assessing post-stroke disability. Nelonemdaz trials use a shift analysis via ordinal logistic regression to evaluate treatment effects across the entire mRS spectrum (0–6), capturing nuanced improvements in functional independence (e.g., mRS 0–2) .

Q. What safety profiles have been observed in Nelonemdaz clinical trials?

Phase II/III trials reported no significant differences in severe adverse events (SAEs) between Nelonemdaz and placebo groups. Common adverse effects included transient hypotension and headache, with no psychosis-like side effects historically linked to non-selective NMDA antagonists .

Advanced Research Questions

Q. How do contradictory results between Phase II and III trials inform Nelonemdaz's clinical translation?

Phase II trials (N=209) showed a non-significant trend toward improved mRS 0–2 rates (50% vs. 35% placebo), while Phase III (RODIN trial, N=496) missed its primary endpoint. However, exploratory subgroup analyses revealed significant benefits when administered ≤60 minutes post-emergency arrival (common OR=4.93, 95% CI:1.67–14.55), highlighting the critical role of timing in neuroprotection .

Q. What methodological refinements are suggested by the RODIN trial's subgroup findings?

The time-sensitive efficacy of Nelonemdaz underscores the need for rapid administration protocols integrated with EVT workflows. Future trials should stratify randomization by "door-to-needle" time and employ adaptive designs to validate early-treatment subgroups .

Q. How does Nelonemdaz's NR2B selectivity address limitations of prior NMDA antagonists?

Non-selective NMDA blockers (e.g., memantine) disrupted pro-survival NR2A signaling, causing adverse effects. Nelonemdaz's NR2B specificity minimizes this risk by targeting pro-death pathways linked to ischemic injury, as evidenced by its favorable safety profile in human trials .

Q. What statistical approaches are used to analyze ordinal endpoints like mRS in Nelonemdaz trials?

Trials employ the Cochran-Mantel-Haenszel (CMH) test for shift analysis and ordinal logistic regression to calculate common odds ratios (cORs). These methods account for the non-linear, hierarchical nature of mRS outcomes, improving sensitivity to detect treatment effects .

Q. How does the combination of Nelonemdaz with EVT enhance neuroprotection compared to EVT alone?

EVT restores blood flow but exacerbates reperfusion injury via ROS and glutamate surges. Nelonemdaz's dual mechanism "freezes" the penumbra during ischemia and mitigates post-reperfusion damage, as shown in animal models where it reduced infarct volume by 40–66% when paired with thrombectomy .

Q. What dose-response relationships and pharmacokinetic factors influence Nelonemdaz's efficacy?

Phase II trials tested 2,750 mg vs. 5,250 mg regimens, with higher doses showing non-significant trends toward better outcomes. Pharmacokinetic modeling suggests rapid blood-brain barrier penetration (Tmax = 1–2 hours), supporting bolus dosing in clinical protocols .

Tables for Key Findings

| Preclinical Model | Dose | Outcome | Reference |

|---|---|---|---|

| Rat MCAO | 0.5–20 mg/kg IV | 66% infarct reduction vs. control | |

| Cortical neuron culture | 0.1–1 μM | 50% reduction in Fe²⁺-induced toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.